molecular formula C32H32N4O2S B3017713 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-37-0

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3017713
CAS No.: 536705-37-0
M. Wt: 536.69
InChI Key: HYTSHMANKGNJPB-UHFFFAOYSA-N
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Description

2-((2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindolone derivative characterized by a complex heterocyclic framework. Its structure comprises a pyrimido[5,4-b]indol-4(5H)-one core substituted with a 3,5-dimethylphenyl group at position 3 and a 2-(4-benzylpiperidin-1-yl)-2-oxoethylthio moiety at position 2.

Synthetic routes for analogous pyrimidoindolones often involve multi-step reactions, including nucleophilic substitutions, cyclizations, and functional group modifications .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O2S/c1-21-16-22(2)18-25(17-21)36-31(38)30-29(26-10-6-7-11-27(26)33-30)34-32(36)39-20-28(37)35-14-12-24(13-15-35)19-23-8-4-3-5-9-23/h3-11,16-18,24,33H,12-15,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTSHMANKGNJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC(CC5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. Subsequent steps involve the formation of the pyrimidoindole core and the attachment of the thioether linkage. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound could serve as a lead compound for drug development, particularly if it exhibits pharmacological activity.

    Industry: Its chemical properties might be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidoindolone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound and its structural analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidoindolone Derivatives

Compound Name R1 (Position 3) R2 (Position 2) Key Features
2-((2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 3,5-Dimethylphenyl 4-Benzylpiperidin-1-yl High lipophilicity; potential enhanced blood-brain barrier penetration
2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one Phenyl Azepan-1-yl (7-membered ring) Increased conformational flexibility; reduced metabolic stability
3-(4-Nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one 4-Nitrophenyl Piperidin-1-yl Electron-withdrawing nitro group; potential for enhanced binding affinity
3-(2-Methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one 2-Methoxyphenyl 4-Methylpiperidin-1-yl Electron-donating methoxy group; improved solubility in polar solvents

Substituent Effects on Pharmacokinetics

  • Lipophilicity : The 4-benzylpiperidin-1-yl group in the target compound enhances lipophilicity compared to azepan-1-yl (7-membered ring) or unsubstituted piperidine analogs. This may improve membrane permeability and central nervous system (CNS) targeting .
  • Metabolic Stability : Piperidine and azepane rings are susceptible to cytochrome P450 oxidation. The benzyl group in the target compound could reduce metabolic degradation by steric hindrance .

Electronic and Steric Modifications

  • In contrast, the 4-nitrophenyl group (electron-withdrawing) in may enhance interactions with positively charged residues in enzymes.
  • R2 (Position 2) :
    • The 4-methylpiperidin-1-yl group in offers moderate lipophilicity, while the methoxy group in R1 improves aqueous solubility.

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.

Structure and Synthesis

The compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and a thioether linkage. The synthesis typically involves several steps:

  • Formation of the Piperidine Precursor : The piperidine ring is synthesized via alkylation reactions.
  • Pyrimidine Ring Construction : This is achieved through condensation reactions involving aldehydes and amines.
  • Thioether Linkage Formation : The coupling of the piperidine and pyrimidine precursors occurs using thiol reagents under controlled conditions.

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to This compound . For instance, derivatives that share structural similarities have shown significant cytotoxicity against various cancer cell lines, including breast and glioblastoma cells. These compounds demonstrated higher in vitro antitumor activity than traditional chemotherapeutics like etoposide .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could bind to various receptors, modulating their activities and influencing cellular signaling pathways.

Research indicates that derivatives with similar structures can affect mitochondrial functions in cancer cells, leading to apoptosis through disruption of mitochondrial membrane potential .

Case Studies and Research Findings

Recent studies have evaluated the pharmacological properties of related compounds:

  • Antichagasic Activity : Certain derivatives exhibited notable antichagasic activity alongside moderate antineoplastic effects against cell lines such as TK-10 and HT-29 .
  • Ebola Virus Inhibition : Compounds structurally related to this class were investigated for their ability to inhibit Ebola virus entry into cells, showing promising results with submicromolar activity .

Comparative Analysis

Property/CompoundThis compoundSimilar Compounds
Anticancer ActivityHigh cytotoxicity against various cancer cell linesModerate to high
MechanismEnzyme inhibition; receptor modulationVaries
Other ActivitiesAntiviral properties against EbolaLimited

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction yields be maximized?

  • Methodological Answer : A one-pot synthesis approach using catalytic p-toluenesulfonic acid (p-TsOH) under reflux conditions can streamline the formation of the pyrimidoindole core. Key steps include coupling the benzylpiperidine moiety via a thioether linkage, as demonstrated in analogous pyrimidine derivatives . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield (typically 60-75%). Optimization of stoichiometry and solvent polarity (e.g., dichloromethane or DMF) is critical for minimizing side reactions .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystalline forms, single-crystal X-ray diffraction (SCXRD) resolves bond angles and stereochemistry, as shown in structurally related piperidine-pyrimidine hybrids . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphic variations, which may impact bioavailability .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For antimicrobial activity, follow standardized microdilution methods (CLSI guidelines) with bacterial/fungal strains, as applied to thieno-pyrimidine analogs . Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HEK-293 or HeLa), with IC50_{50} values calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation .
  • Metabolic profiling : Conduct liver microsome assays to identify degradation pathways .
  • Dose-response refinement : Adjust dosing regimens in rodent models to align with in vitro IC50_{50} values, incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What computational strategies predict the compound’s drug-likeness and target interactions?

  • Methodological Answer : Utilize molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to putative targets (e.g., kinases or GPCRs). ADMET prediction tools (SwissADME, pkCSM) evaluate logP, bioavailability, and toxicity risks. Density functional theory (DFT) calculations can optimize electronic properties for target engagement .

Q. How should environmental impact studies be designed to assess ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework to evaluate:

  • Environmental fate : Measure soil/water partitioning coefficients (Koc_{oc}) and photodegradation rates .
  • Ecotoxicology : Use Daphnia magna (acute toxicity) and algal growth inhibition tests (OECD 201/202 guidelines). Long-term ecosystem impacts require mesocosm studies tracking bioaccumulation in trophic chains .

Methodological Notes

  • Data Validation : Cross-validate spectroscopic data with PubChem entries (InChIKey: JTEDVNFIPPZBEN-UHFFFAOYSA-N) to ensure consistency .
  • Experimental Design : For pharmacological studies, adopt split-plot designs (as in agricultural trials) to test multiple variables (e.g., dose, formulation) efficiently .
  • Contradiction Analysis : Use Bland-Altman plots or meta-analytical tools to reconcile inter-study variability in bioactivity data .

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